6-Phenyl-3-(5-azaindole)carboxylic acid
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Overview
Description
6-Phenyl-3-(5-azaindole)carboxylic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(5-azaindole)carboxylic acid typically involves the construction of the azaindole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions . The azaindole core can be synthesized from pyridine and pyrrole building blocks using various novel synthetic methods .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-3-(5-azaindole)carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-Phenyl-3-(5-azaindole)carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Phenyl-3-(5-azaindole)carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological pathways. For example, it can inhibit certain kinases, which are enzymes involved in cell signaling and growth .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole ring.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Uniqueness
6-Phenyl-3-(5-azaindole)carboxylic acid is unique due to the presence of the phenyl group and the carboxylic acid group on the azaindole ring.
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTHKLLMVZQGHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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